3-amino-6-ethyl-N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
3-amino-6-ethyl-N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-ethyl-N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b]quinoline core, followed by the introduction of the amino, ethyl, and trimethoxyphenyl groups. Key steps include:
Formation of the thieno[2,3-b]quinoline core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the amino group: This step often involves nucleophilic substitution reactions.
Attachment of the ethyl group: This can be done via alkylation reactions.
Incorporation of the trimethoxyphenyl group: This step typically involves coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-ethyl-N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various amine derivatives .
Scientific Research Applications
3-amino-6-ethyl-N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-6-ethyl-N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s trimethoxyphenyl group is known to enhance its binding affinity and specificity, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Dihydrofolate reductase inhibitors used in various therapeutic applications.
Uniqueness
3-amino-6-ethyl-N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxyphenyl group, in particular, enhances its potential as a therapeutic agent by improving its binding affinity and specificity .
Properties
IUPAC Name |
3-amino-6-ethyl-N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-5-12-6-7-16-13(8-12)9-15-19(24)21(31-23(15)26-16)22(27)25-14-10-17(28-2)20(30-4)18(11-14)29-3/h9-12H,5-8,24H2,1-4H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFQWCBFAWGZPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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